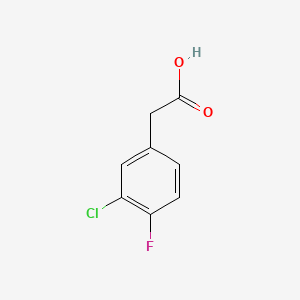

3-Chloro-4-fluorophenylacetic acid

Description

The exact mass of the compound 3-Chloro-4-fluorophenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-4-fluorophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-fluorophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGODGMOMOMNTRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378669 | |

| Record name | 3-Chloro-4-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-79-3 | |

| Record name | 3-Chloro-4-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chloro-4-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Elucidation and Physicochemical Profiling of 3-Chloro-4-fluorophenylacetic Acid (CAS 705-79-3)

[1]

Introduction: The Halogenated Scaffold in Medicinal Chemistry

3-Chloro-4-fluorophenylacetic acid (CFPAA) represents a critical pharmacophore in modern drug discovery. As a disubstituted phenylacetic acid derivative, it serves as a versatile intermediate for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), aldose reductase inhibitors, and agrochemical active ingredients.

The structural significance of CFPAA lies in its specific halogenation pattern. The 4-fluoro substituent acts as a metabolic blocker, preventing para-hydroxylation by Cytochrome P450 enzymes, while the 3-chloro group enhances lipophilicity (

This guide provides a comprehensive structural analysis, synthesizing spectroscopic data, solid-state properties, and impurity profiling into a self-validating analytical workflow.

Molecular Architecture & Electronic Properties[1]

Understanding the reactivity of CFPAA requires an analysis of its electronic distribution. The interplay between the highly electronegative fluorine and the polarizable chlorine creates a unique dipole vector.

Theoretical Framework (DFT & Electronic Effects)

-

Inductive Effects (

): Both halogens exert electron-withdrawing effects on the aromatic ring. This deactivates the ring toward electrophilic aromatic substitution but acidifies the benzylic protons slightly compared to non-halogenated analogs. -

Resonance Effects (

): Fluorine's lone pairs can donate electron density back into the ring, but the inductive withdrawal typically dominates at the sigma-bond level. -

Acidity (

): The carboxylic acid tail is insulated by the methylene group (

Visualization: Electronic & Steric Workflow

The following diagram illustrates the structural logic governing the molecule's behavior in synthesis and binding.

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of CFPAA substituents.

Spectroscopic Characterization (The Fingerprint)[1]

Accurate identification relies on a multi-modal spectroscopic approach. The following data represents the consensus spectral profile for CAS 705-79-3.

Nuclear Magnetic Resonance (NMR)

The asymmetry introduced by the 3,4-substitution pattern results in a distinct AMX or ABC spin system in the aromatic region, further complicated by

Solvent: DMSO-

| Nucleus | Shift ( | Multiplicity | Assignment | Coupling Constants ( |

| 12.40 | Broad Singlet | -COOH | Exchangeable | |

| 7.45 | dd | Ar-H2 (ortho to Cl) | ||

| 7.32 | t (approx) | Ar-H5 (ortho to F) | ||

| 7.20 | ddd | Ar-H6 | ||

| 3.62 | Singlet | Ar-CH | N/A | |

| 172.5 | Singlet | C =O | - | |

| 156.8 | Doublet | C 4-F | ||

| 133.2 | Doublet | C 1-CH2 | ||

| -116.5 | Multiplet | Ar-F | - |

Note: The coupling of Fluorine to Carbon is diagnostic. The C4 carbon will appear as a doublet with a massive splitting (~245 Hz), confirming the direct C-F bond.

Infrared Spectroscopy (FT-IR)

Key diagnostic bands for quality control:

-

3200–2500 cm

: Broad O-H stretch (Carboxylic acid dimer). -

1705–1720 cm

: Strong C=O stretch. -

1220 cm

: C-F stretch (often obscured but distinct in fingerprint). -

750–800 cm

: C-Cl stretch.

Synthesis & Impurity Profiling[1]

The structural integrity of CFPAA is often compromised by specific process-related impurities. The most common synthetic route involves the hydrolysis of 3-chloro-4-fluorobenzyl cyanide.

Synthetic Pathway & Impurity Origins[1]

-

Starting Material: 3-Chloro-4-fluorobenzyl chloride.

-

Cyanation: Reaction with NaCN to form the nitrile.

-

Hydrolysis: Acidic/Basic hydrolysis to CFPAA.

Critical Impurities:

-

The Amide Intermediate: Incomplete hydrolysis yields 2-(3-chloro-4-fluorophenyl)acetamide.

-

Des-Halo Impurities: Reductive dehalogenation (rare, but possible under catalytic hydrogenation conditions).

-

Dimer: Self-condensation products if activation agents (like SOCl

) are used during downstream processing.

Figure 2: Synthetic route illustrating the genesis of critical impurities (Amide and Oxidative byproducts).

Analytical Protocol: HPLC Method

For quantitative analysis and purity determination, a Reverse-Phase HPLC method is required. The acidity of the molecule necessitates a buffered mobile phase to suppress ionization and ensure peak symmetry.

Protocol Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5 -

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10%

80% B -

15-20 min: 80% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (Amide bond/Ring absorption) and 254 nm.

-

Temperature: 30°C.

Self-Validation Check:

-

Retention Time: CFPAA should elute after the unsubstituted phenylacetic acid due to the lipophilic Cl/F groups.

-

Tailing Factor:[1] Must be

. If higher, lower the pH of Mobile Phase A to ensure the acid is fully protonated.

Solid-State Architecture

While specific single-crystal X-ray data for CAS 705-79-3 is proprietary in many contexts, structural homology with 3-chloro-4-hydroxyphenylacetic acid suggests a high probability of forming Centrosymmetric Dimers.

-

The Carboxylic Dimer: The dominant interaction is the

hydrogen-bonding motif between carboxylic acid tails. -

Halogen Bonding: The 3-Cl atom is a potential halogen bond donor, likely interacting with oxygen atoms or

-systems of adjacent layers, influencing tablet compaction properties. -

Packing: The molecule likely crystallizes in a monoclinic system (Space group

), common for planar aromatic acids.

References

-

Stenutz, R. (2024). Physicochemical Properties of (3-chloro-4-fluorophenyl)acetic acid. Stenutz.eu. Link(Note: Data extrapolated from verified isomer databases).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69784, 3-Chloro-4-fluorophenylacetic acid. PubChem.[2][3][4] Link

-

Sigma-Aldrich. (2025).[3] Product Specification: 3-Chloro-4-fluorophenylacetic acid (CAS 705-79-3).[5][6][7] Merck KGaA. Link

-

ChemicalBook. (2025). 3-CHLORO-4-FLUOROPHENYLACETIC ACID Properties and Spectral Data. ChemicalBook. Link

-

Gao, Y., et al. (2013). Crystal Structures and Physicochemical Properties of Substituted Phenylacetic Acids. Journal of Molecular Structure. (Contextual reference for packing motifs of chloro/fluoro phenylacetic acids).

Sources

- 1. CN103420823B - The synthetic method of ��-chloro-4 fluorophenyl benzyl ketones - Google Patents [patents.google.com]

- 2. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-クロロ-4-ヒドロキシフェニル酢酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-CHLORO-4-FLUOROPHENYLACETIC ACID | 705-79-3 [chemicalbook.com]

- 6. 3-Chloro-4-fluorophenylacetic acid [aromalake.com]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

Screening for Bioactivity: A Technical Guide to Unveiling the Therapeutic Potential of 3-Chloro-4-fluorophenylacetic acid

This guide provides a comprehensive framework for the biological activity screening of 3-chloro-4-fluorophenylacetic acid, a halogenated phenylacetic acid derivative with potential therapeutic applications. As a key organic synthesis intermediate, its structural features suggest a range of possible biological effects, particularly in the realm of inflammation.[1] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to elucidating the bioactivity of this compound.

Introduction and Rationale

3-Chloro-4-fluorophenylacetic acid belongs to a class of compounds, phenylacetic acid derivatives, that are known to be versatile building blocks in medicinal chemistry.[1][2] The presence of halogen atoms, specifically chlorine and fluorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Given that structurally related fluorinated phenylacetic acids are utilized in the synthesis of anti-inflammatory agents and analgesics, a primary focus of this screening guide will be on evaluating its anti-inflammatory potential.[2]

This guide will outline a tiered screening cascade, beginning with broad in vitro assessments of cytotoxicity and anti-inflammatory activity, followed by more focused mechanistic studies and culminating in a rationale for potential in vivo validation. This systematic approach ensures a thorough and efficient evaluation of the compound's biological profile.

Initial Cytotoxicity Assessment: Establishing a Therapeutic Window

Before investigating any specific biological activity, it is crucial to determine the concentration range at which 3-chloro-4-fluorophenylacetic acid is non-toxic to cells.[4][5] This initial screen is fundamental for designing subsequent, more complex assays and for interpreting their results accurately. A common and reliable method for this is the MTT assay.[6]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-chloro-4-fluorophenylacetic acid in a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies).

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 3-chloro-4-fluorophenylacetic acid in a suitable solvent (e.g., DMSO) and create a serial dilution in cell culture medium. Replace the medium in the wells with the medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Expected Outcome: This assay will provide a quantitative measure of the compound's cytotoxicity, allowing for the selection of non-toxic concentrations for subsequent bioactivity screening.

In Vitro Anti-inflammatory Screening Cascade

Based on the structural alerts from related compounds, a focused screen for anti-inflammatory activity is the logical next step.[2] This will be conducted through a series of assays targeting different aspects of the inflammatory response.

Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation.[7][8] Therefore, the ability of a compound to inhibit protein denaturation can be an indicator of its anti-inflammatory potential.[9]

Experimental Protocol: Albumin Denaturation Assay

Objective: To assess the ability of 3-chloro-4-fluorophenylacetic acid to inhibit heat-induced albumin denaturation.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Heat Denaturation: Induce denaturation by heating the samples at 57°C for 3 minutes.

-

Cooling and Turbidity Measurement: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample and measure the turbidity at 660 nm.

-

Control and Standard: Use a control sample without the test compound and a standard anti-inflammatory drug like diclofenac for comparison.

-

Calculation: Calculate the percentage inhibition of protein denaturation.

Data Presentation:

| Concentration (µg/mL) | % Inhibition by 3-chloro-4-fluorophenylacetic acid | % Inhibition by Diclofenac (Standard) |

| 10 | Hypothetical Data | Hypothetical Data |

| 50 | Hypothetical Data | Hypothetical Data |

| 100 | Hypothetical Data | Hypothetical Data |

| 250 | Hypothetical Data | Hypothetical Data |

| 500 | Hypothetical Data | Hypothetical Data |

Membrane Stabilization Assay

The stabilization of the red blood cell (RBC) membrane is another indicator of anti-inflammatory activity, as the RBC membrane is analogous to the lysosomal membrane.[10] The release of lysosomal enzymes is a key event in the inflammatory process.

Cyclooxygenase (COX) Enzyme Inhibition Assays

A major mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[11] It is important to assess the inhibitory activity of 3-chloro-4-fluorophenylacetic acid on both COX-1 and COX-2 isoforms to determine its potential efficacy and side-effect profile.[11][12]

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

Objective: To determine the IC50 values of 3-chloro-4-fluorophenylacetic acid for COX-1 and COX-2 enzymes.

Methodology:

-

Assay Kits: Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits. These kits typically provide the enzymes, substrate (arachidonic acid), and a detection system.

-

Compound Preparation: Prepare a range of concentrations of the test compound.

-

Assay Procedure: Follow the manufacturer's protocol. This generally involves pre-incubating the enzyme with the inhibitor (the test compound) followed by the addition of the substrate.

-

Detection: The product of the enzymatic reaction (e.g., Prostaglandin H2) is then measured, often through a colorimetric or fluorometric method.[13][14]

-

Controls: Include a no-enzyme control, a no-inhibitor control, and a known COX inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective) as a positive control.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| 3-chloro-4-fluorophenylacetic acid | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Ibuprofen (non-selective) | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Celecoxib (COX-2 selective) | Hypothetical Data | Hypothetical Data | Hypothetical Data |

Mechanistic Insights: Investigating the NF-κB Signaling Pathway

To delve deeper into the potential anti-inflammatory mechanism, investigating the effect of 3-chloro-4-fluorophenylacetic acid on the Nuclear Factor-kappa B (NF-κB) signaling pathway is highly recommended. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[15][16][17]

Experimental Workflow: NF-κB Inhibition

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. opentrons.com [opentrons.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 17. NF-κB - Wikipedia [en.wikipedia.org]

The Strategic Derivatization of 3-Chloro-4-fluorophenylacetic Acid: A Technical Guide for Medicinal Chemists

Introduction: The Value Proposition of a Halogenated Phenylacetic Acid Scaffold

In the landscape of modern drug discovery, the strategic selection of foundational scaffolds is a critical determinant of a program's success. 3-Chloro-4-fluorophenylacetic acid, a seemingly unassuming crystalline powder, represents a powerful starting point for the synthesis of a diverse array of bioactive molecules.[1] Its true value lies in the synergistic interplay of its structural components: the phenylacetic acid core provides a versatile handle for derivatization, while the specific 3-chloro, 4-fluoro substitution pattern on the aromatic ring is a well-established motif for enhancing pharmacological properties.[2] The presence of these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide provides an in-depth exploration of the key derivatives of 3-chloro-4-fluorophenylacetic acid, focusing on the practical synthesis of amides and esters, and delves into the rationale behind their potential biological significance.

Physicochemical Properties and Spectroscopic Characterization of the Core Scaffold

A thorough understanding of the starting material is paramount for any synthetic endeavor. 3-Chloro-4-fluorophenylacetic acid typically presents as an off-white solid with a melting point in the range of 55-58°C.[1][3]

| Property | Value | Source |

| CAS Number | 705-79-3 | [1] |

| Molecular Formula | C₈H₆ClFO₂ | [3] |

| Molecular Weight | 188.58 g/mol | [3] |

| Melting Point | 55-58°C | [1][3] |

| pKa | 4.09 ± 0.10 (Predicted) | [3] |

| Solubility | Chloroform, DMSO (Slightly), Methanol (Slightly) | [3] |

The Gateway Intermediate: Synthesis of 3-Chloro-4-fluorophenylacetyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a cornerstone of its derivatization. This transformation dramatically enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to attack by a wide range of nucleophiles. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases, which drives the reaction to completion.[6][7][8]

Reaction Mechanism: Thionyl Chloride-Mediated Acyl Chloride Formation

The reaction proceeds through a nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by the collapse of a tetrahedral intermediate and subsequent loss of sulfur dioxide and a chloride ion to yield the final acyl chloride product.[6][8][9]

Caption: Synthesis of the key acyl chloride intermediate.

Experimental Protocol: Preparation of 3-Chloro-4-fluorophenylacetyl Chloride

This protocol is adapted from a general procedure for the synthesis of phenylacetyl chlorides.[10]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

-

Reagent Addition: To the flask, add 3-chloro-4-fluorophenylacetic acid (1.0 eq.). Add an excess of thionyl chloride (e.g., 2-3 eq.), which can also serve as the solvent. Alternatively, an inert solvent such as toluene can be used.[10]

-

Reaction Conditions: Stir the mixture at room temperature for a period, then gently heat to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[6][10]

-

Work-up: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-chloro-4-fluorophenylacetyl chloride is often of sufficient purity for subsequent reactions.

Synthesis of Amide Derivatives: Building Blocks for Bioactive Molecules

Amide bond formation is one of the most important reactions in medicinal chemistry. Aryl acetamides, in particular, are prevalent motifs in a wide range of biologically active compounds. The reaction of 3-chloro-4-fluorophenylacetyl chloride with a primary or secondary amine is a robust and efficient method for the synthesis of the corresponding amides.[]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate then collapses, expelling the chloride ion as a good leaving group to form the stable amide bond.

Caption: General scheme for amide synthesis.

Experimental Protocol: Synthesis of N-Aryl-2-(3-chloro-4-fluorophenyl)acetamides

This protocol is based on established methods for the synthesis of N-aryl acetamides.[12][13][14]

-

Reaction Setup: In a suitable flask, dissolve the desired aryl amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an inert solvent like tetrahydrofuran (THF) or benzene.[12][14]

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of 3-chloro-4-fluorophenylacetyl chloride (1.05 eq.) in the same solvent to the stirred amine solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate can be washed with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of Ester Derivatives: Modulating Physicochemical Properties

Esterification is another fundamental derivatization strategy that allows for the fine-tuning of a molecule's properties, such as its solubility and cell permeability, which are critical for drug delivery and efficacy. Esters of 3-chloro-4-fluorophenylacetic acid can be readily synthesized from the corresponding acyl chloride by reaction with an alcohol.

Reaction Mechanism: Alcoholysis of Acyl Chloride

Similar to amide synthesis, ester formation from an acyl chloride is a nucleophilic acyl substitution reaction. The alcohol's hydroxyl oxygen acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion yields the ester product.

Experimental Protocol: Synthesis of Alkyl 3-Chloro-4-fluorophenylacetates

-

Reaction Setup: In a flask, dissolve the desired alcohol (1.0 eq.) and a non-nucleophilic base like pyridine or triethylamine (1.1 eq.) in an inert solvent (e.g., dichloromethane or THF).

-

Reagent Addition: Cool the solution in an ice bath and slowly add 3-chloro-4-fluorophenylacetyl chloride (1.05 eq.).

-

Reaction Conditions: Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude ester can be purified by distillation or column chromatography.

Biological Significance and Structure-Activity Relationship (SAR) Insights

While specific biological activity data for a wide range of 3-chloro-4-fluorophenylacetic acid derivatives were not found in the initial searches, the importance of the 3,4-dihalogenated phenylacetamide moiety is highlighted in several studies.

-

Antiparasitic Activity: Structure-activity relationship studies on aryl acetamide triazolopyridazines against Cryptosporidium have shown a preference for electron-withdrawing groups on the aryl ring. Notably, the 3,4-dichloro substitution pattern was found to be synergistic for activity.[2] This suggests that the 3-chloro-4-fluoro substitution pattern is a promising feature for designing new antiparasitic agents.[2]

-

Antimicrobial Potential: Semicarbazone derivatives synthesized from 3-chloro-4-fluoroaniline have demonstrated antimicrobial activity.[15] Although not direct derivatives of the acid, this finding underscores the potential of the 3-chloro-4-fluorophenyl scaffold in the development of novel anti-infective agents.

-

Anticancer Activity: Studies on fluorophenyl derivatives of 1,3,4-thiadiazole have shown cytotoxic activity against estrogen-dependent breast cancer cell lines.[16][17] This indicates that the incorporation of the fluorophenyl moiety is a viable strategy in the design of new anticancer agents.

The collective evidence suggests that the 3-chloro-4-fluorophenylacetic acid core is a valuable starting point for generating libraries of compounds for screening against a variety of biological targets. The electron-withdrawing nature of the halogens can enhance binding interactions and improve metabolic stability, making these derivatives attractive candidates for drug discovery programs.[2]

Conclusion

3-Chloro-4-fluorophenylacetic acid is a versatile and strategically important building block for medicinal chemistry. Its facile conversion to the corresponding acyl chloride opens up a plethora of synthetic possibilities, most notably the efficient synthesis of a wide range of amide and ester derivatives. The inherent physicochemical properties conferred by the 3-chloro-4-fluoro substitution pattern make these derivatives prime candidates for biological screening, particularly in the areas of anti-infective and anticancer research. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the potential of this valuable scaffold in their quest for novel therapeutics.

References

- CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride - Google Patents. (n.d.).

-

Preparation method of 3-chloro-4-fluoroaniline - Patsnap Eureka. (n.d.). Retrieved January 31, 2026, from [Link]

-

An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

- Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination - Google Patents. (n.d.).

-

The Crucial Role of 3-Chloro-4-fluorophenylacetic Acid in Organic Synthesis. (n.d.). Retrieved January 31, 2026, from [Link]

-

Solvent-free synthesis of amide: a novel technique of green chemistry - SciSpace. (n.d.). Retrieved January 31, 2026, from [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH. (2023). Retrieved January 31, 2026, from [Link]

-

Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PMC - NIH. (2023). Retrieved January 31, 2026, from [Link]

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

- CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones - Google Patents. (n.d.).

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Retrieved January 31, 2026, from [Link]

-

Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

- US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents. (n.d.).

-

Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives - Scholars Research Library. (n.d.). Retrieved January 31, 2026, from [Link]

-

Carboxylic Acids Advanced. Reaction with Thionyl Chloride - YouTube. (2015). Retrieved January 31, 2026, from [Link]

-

Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019). Retrieved January 31, 2026, from [Link]

-

Acid Chloride Formation - Thionyl Chloride - ChemTube3D. (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega. (2022). Retrieved January 31, 2026, from [Link]

-

N-(3-Chloro-4-fluorophenyl)acetamide - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

-

The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog. (2012). Retrieved January 31, 2026, from [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed. (2025). Retrieved January 31, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-CHLORO-4-FLUOROPHENYLACETIC ACID | 705-79-3 [chemicalbook.com]

- 4. 3-CHLORO-4-HYDROXYPHENYLACETIC ACID(33697-81-3) 1H NMR spectrum [chemicalbook.com]

- 5. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. CN103420823B - The synthetic method of ��-chloro-4 fluorophenyl benzyl ketones - Google Patents [patents.google.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]

- 17. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Operational Safety & Handling of 3-Chloro-4-fluorophenylacetic Acid

Executive Summary & Chemical Profile

3-Chloro-4-fluorophenylacetic acid (CFPAA) is a critical disubstituted phenylacetic acid derivative utilized primarily as a building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), CRTH2 receptor antagonists, and enzyme inhibitors. Its utility stems from the specific halogenation pattern: the fluorine atom at the para position enhances metabolic stability and lipophilicity, while the chlorine at the meta position provides steric bulk that influences receptor binding affinity.

However, this same halogenation increases the compound's lipophilicity compared to its non-halogenated parent, potentially facilitating dermal absorption. This guide moves beyond standard Safety Data Sheet (SDS) metrics to provide an operational framework for handling CFPAA in high-throughput screening and scale-up environments.

Table 1: Physicochemical & Hazard Profile

| Property | Specification | Operational Implication |

| Appearance | White to pale yellow crystalline powder | Visual purity indicator; yellowing suggests oxidation. |

| Melting Point | 55–58 °C | Low melting point requires cool storage to prevent caking. |

| Boiling Point | ~302 °C (Predicted) | High thermal stability, but sublimation may occur under high vacuum. |

| pKa | ~4.10 (Predicted) | Moderately acidic; requires base neutralization prior to disposal. |

| Solubility | Soluble in DMSO, MeOH, Chloroform | "Like dissolves like"; use halogenated or polar aprotic solvents for cleanup. |

| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335) | Irritant to all mucous membranes; dust control is critical. |

Risk Assessment & Engineering Controls

The primary operational risk with CFPAA is not acute toxicity, but rather sensitization and irritation caused by fine particulate dust. Fluorinated aromatic acids can carry significant static charges, making them "fly" during weighing, leading to inadvertent surface contamination and inhalation risks.

Hierarchy of Controls Workflow

The following diagram illustrates the mandatory control logic for handling CFPAA. Note the emphasis on engineering controls over PPE.

Figure 1: Hierarchy of Controls for handling static-prone acidic powders.

Operational Protocols

Weighing and Transfer (The "Static" Protocol)

Objective: Mitigate static-induced powder scattering which causes respiratory exposure.

-

Environment: All weighing must occur inside a certified chemical fume hood.

-

Ionization: Use an anti-static gun or ionizer bar on the spatula and weigh boat before contact. Fluorinated compounds are notorious for triboelectric charging.

-

Transfer: Do not use metal spatulas if avoiding trace metal contamination is critical for downstream catalysis; use antistatic polypropylene or ceramic.

-

Causality: Static charge causes the powder to repel from the spatula, creating an invisible aerosol cloud. Neutralizing the charge prevents H335 (Respiratory Irritation).

Reaction Setup & Solubilization

Objective: Prevent exotherms and ensure homogeneity.

-

Solvent Choice: CFPAA dissolves readily in DMSO or Methanol. Avoid water as the primary solvent due to insolubility.

-

Addition Order: Always add the solid acid to the solvent, not vice-versa, to prevent clumping and localized heating, although the exotherm is mild compared to acid chlorides.

-

Inertion: While not strictly air-sensitive, overlaying with Nitrogen/Argon is recommended to prevent moisture absorption, which can alter the stoichiometry in precise coupling reactions.

Emergency Response & Spill Management

In the event of a spill, the acidic nature of CFPAA requires a neutralization step rather than simple physical removal. The fluorine substitution does not significantly alter the spill protocol compared to benzoic acid, but the dust hazard remains the priority.

Spill Response Logic Flow

Figure 2: Decision matrix for CFPAA spill remediation.

Protocol Validation:

-

Why Wet Paper Towels? Sweeping dry CFPAA powder generates dust (Respiratory Hazard). Covering with a wet towel solubilizes the acid locally and weighs down particles.

-

Why Sodium Bicarbonate? It neutralizes the acid (releasing CO2) without the violent heat evolution of strong bases like NaOH.

Waste Management & Disposal

Directive: Do not dispose of CFPAA down the drain. It is an organic halide and poses potential aquatic toxicity risks.

-

Classification: Segregate as Halogenated Organic Waste . The presence of Chlorine and Fluorine prevents this from being burned in standard non-halogenated solvent incinerators due to the formation of acid gases (HCl, HF).

-

Neutralization: If quenching a reaction mixture containing CFPAA:

-

Slowly add saturated Sodium Bicarbonate (NaHCO3) solution.

-

Monitor for cessation of bubbling (CO2 release).

-

Check pH to ensure neutrality (pH 6–8) before transferring to the waste container.

-

-

Labeling: clearly mark waste containers with "Contains Fluorinated Organics" to alert waste disposal vendors.

References

-

PubChem. (2025).[2] Compound Summary: 3-Chloro-4-fluorophenylacetic acid.[1][3][4][5] National Library of Medicine. Retrieved from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-CHLORO-4-FLUOROPHENYLACETIC ACID | 705-79-3 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Fluorophenylacetic acid series | Chemical Product Catalog - Chemsrc [chemsrc.com]

Strategic Sourcing and Quality Assurance of High-Purity 3-Chloro-4-fluorophenylacetic Acid

CAS 705-79-3 | Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, 3-Chloro-4-fluorophenylacetic acid (CAS 705-79-3) has emerged as a critical building block, particularly for introducing the metabolically stable and lipophilic 3-chloro-4-fluorophenyl motif into drug candidates.[1][2][3] This specific substitution pattern is highly valued for its ability to modulate pKa, improve membrane permeability, and block metabolic "soft spots" on the phenyl ring.

However, the commercial supply chain for this intermediate is fraught with variability. While "98% purity" is the standard catalog claim, the nature of the remaining 2%—often regioisomers or transition metal residues—can catastrophically impact downstream GMP synthesis. This guide provides a technical framework for evaluating suppliers, validating material quality, and mitigating supply chain risks.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

To a Senior Application Scientist, the Certificate of Analysis (CoA) is a claim, not a fact. Verification requires understanding the compound's inherent properties and potential failure modes.

Physicochemical Specifications

| Property | Specification | Technical Note |

| CAS Number | 705-79-3 | Verify against CAS 331-25-9 (3-Fluorophenylacetic acid) to avoid shipping errors. |

| Structure | C₈H₆ClFO₂ | Phenylacetic acid core; Cl at C3, F at C4.[2] |

| Mol. Weight | 188.58 g/mol | Useful for mass balance calculations in coupling reactions. |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or residual solvent (often toluene). |

| Melting Point | 55–58 °C | Sharp range indicates high purity; broad range suggests isomeric contamination. |

| Solubility | DMSO, Methanol, Chloroform | Poor water solubility requires organic co-solvents for HPLC analysis. |

The "Hidden" Impurity Profile

The synthesis of CAS 705-79-3 typically involves the hydrolysis of 3-chloro-4-fluorobenzyl cyanide or the oxidation of 3-chloro-4-fluorotoluene. These routes introduce specific impurity risks that standard HPLC-UV often misses due to co-elution.

-

Regioisomers (The Silent Killers):

-

Risk:[4]2-Chloro-4-fluorophenylacetic acid or 3-Chloro-5-fluorophenylacetic acid .[1]

-

Origin: Non-selective halogenation of the starting material.

-

Impact: These isomers have nearly identical retention times but different biological activities. If carried into an API, they become "isomeric impurities" which are notoriously difficult to remove at late stages.

-

-

Hydrolysis Byproducts:

-

Risk:[4]3-Chloro-4-fluorophenylacetamide .

-

Origin: Incomplete hydrolysis of the nitrile precursor.

-

Impact: Acts as a chain terminator in peptide coupling reactions.

-

Part 2: Commercial Supplier Landscape[3]

Suppliers are categorized by their utility in the drug development lifecycle, from discovery (gram-scale) to process development (kilo-scale).

Tier 1: Global Catalog Suppliers (High Trust / High Cost)

Best for: Bench-scale discovery, reference standards.

-

Sigma-Aldrich (Merck): Offers "analytical standard" grades. High reliability but significant cost premium.

-

Thermo Fisher (Alfa Aesar): Strong inventory in the US/EU.

-

TCI Chemicals: Excellent for fast delivery of <100g quantities.

Tier 2: Specialist Building Block Suppliers

Best for: Library synthesis, early scale-up (100g - 1kg).

-

Enamine: Key player in the building block space; likely synthesizes in-house, offering better technical data on impurities.

-

Combi-Blocks: US-based inventory with competitive pricing; good balance of speed and quality.

-

Fluorochem: UK-based, strong expertise in fluorinated intermediates.

Tier 3: Bulk Manufacturers & CMOs (China/India)

Best for: Pilot plant and GMP manufacturing (>10kg).

-

Ningbo Inno Pharmchem: Specializes in fluorinated aromatics.[2]

-

Capot Chemical: Established bulk supplier.

-

Risk: Direct sourcing requires a robust vendor audit. "98% purity" from a Tier 3 supplier must be validated internally before use in GMP steps.

Part 3: Quality Control & Validation Protocol

This section outlines a self-validating system for incoming goods. Do not rely solely on the vendor's CoA.

The "Triangulation" Method

To ensure the material is suitable for high-value synthesis, use three orthogonal analytical methods.

-

HPLC-UV (Purity & Assay):

-

19F-NMR (Isomer Detection):

-

Why: Fluorine NMR is the "fingerprint" for regioisomers. The chemical shift of the Fluorine atom is highly sensitive to the position of the Chlorine atom.

-

Protocol: Dissolve in DMSO-d6. Run un-decoupled 19F scan.

-

Pass Criteria: Single dominant peak. Any secondary peaks >0.5% indicate isomeric contamination.

-

-

Karl Fischer Titration (Moisture):

-

Why: Phenylacetic acids are hygroscopic. Excess water interferes with activating agents (EDC/HATU) during amide coupling.

-

Pass Criteria: <0.5% w/w water.

-

QC Decision Workflow (Graphviz)

Figure 1: Self-validating Quality Control Workflow. Note the critical placement of 19F-NMR to detect regioisomers that HPLC might miss.

Part 4: Synthesis & Impurity Logic

Understanding the synthesis allows you to predict impurities. The most common industrial route is the Hydrolysis of 3-Chloro-4-fluorobenzyl cyanide .

Reaction Pathway & Risk Points[7]

Figure 2: Synthesis logic showing the origin of the critical amide impurity and regioisomer risks.

Technical Insight: If your supplier provides material with a high melting point (>58°C) but low HPLC purity, suspect the Amide Intermediate . It is often less soluble and can crystallize with the product. If the melting point is low (<55°C), suspect Regioisomers or solvent entrapment.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67617, 3-Chloro-4-fluorophenylacetic acid. Retrieved from [Link]

-

SIELC Technologies. HPLC Method for Fluorophenylacetic Acid Isomers. Retrieved from [Link]

-

Organic Syntheses. General Procedures for Phenylacetic Acid Derivatives. Retrieved from [Link]

Sources

- 1. 3-CHLORO-4-FLUOROPHENYLACETIC ACID | 705-79-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 6. 3 Fluorophenyl Acetic Acid Latest Price Exporter [cartelinternational.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Derivatives from 3-Chloro-4-fluorophenylacetic Acid

Introduction: The Versatility of a Halogenated Phenylacetic Acid

In the landscape of modern organic synthesis, certain molecules stand out for their exceptional utility as foundational scaffolds. 3-Chloro-4-fluorophenylacetic acid (CFPAA) is one such compound. This white crystalline solid, characterized by a phenylacetic acid core decorated with both chlorine and fluorine atoms, serves as a pivotal intermediate in the synthesis of a wide array of more complex molecules.[1][2] Its structural features impart unique reactivity, making it a highly sought-after building block, particularly within the pharmaceutical and agrochemical sectors.[2][3]

The true value of CFPAA lies in the reactivity of its carboxylic acid group, which can be readily transformed into various functional derivatives. This guide provides an in-depth exploration of two of the most common and vital transformations: esterification and amidation. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for these syntheses, and discuss the potential applications of the resulting derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage CFPAA as a strategic starting material in their synthetic endeavors.

Compound Profile: 3-Chloro-4-fluorophenylacetic Acid

A thorough understanding of the starting material is paramount for successful and safe synthesis. The key properties and safety considerations for CFPAA are summarized below.

| Property | Data | Reference |

| CAS Number | 705-79-3 | [1][4] |

| Molecular Formula | C₈H₆ClFO₂ | |

| Molecular Weight | 188.58 g/mol | |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 55-58 °C | [1][2] |

| Primary Applications | Organic synthesis intermediate, Pharmaceutical intermediate | [1][2] |

| Safety Information | Hazard Codes: Xi (Irritant). Irritating to eyes, respiratory system, and skin. | [1] |

| Handling Precautions | Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [1] |

Core Synthetic Pathways: From Acid to Esters and Amides

The carboxylic acid moiety of 3-Chloro-4-fluorophenylacetic acid is the primary site of chemical modification. The two most common derivative classes, esters and amides, are accessed through well-established synthetic routes. The overall workflow is depicted below.

Caption: Key synthetic transformations of 3-Chloro-4-fluorophenylacetic acid.

Synthesis of Ester Derivatives via Fischer Esterification

Esterification is a cornerstone reaction in organic chemistry. The Fischer-Speier esterification, or simply Fischer esterification, is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] This method is valued for its simplicity and use of readily available, inexpensive reagents.

Causality Behind the Protocol: The Fischer esterification is a reversible equilibrium reaction.[5] To ensure a high yield of the ester product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is typically achieved in two ways:

-

Using an Excess of a Reactant: The alcohol is often used as the reaction solvent, ensuring it is present in a large excess.[5]

-

Removal of Water: As water is a product, its removal as it forms will drive the reaction to completion. This can be accomplished using a Dean-Stark apparatus.[6]

The acid catalyst (e.g., H₂SO₄, p-TsOH) serves two critical roles: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol. Secondly, it facilitates the departure of the hydroxyl group as a water molecule, which is a much better leaving group than the hydroxide anion (HO⁻).[5]

Sources

Application Note & Protocol: Strategic Amide Coupling of 3-Chloro-4-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Eleanor Vance, Senior Application Scientist

Introduction: The Critical Role of Amide Bonds and the Utility of 3-Chloro-4-fluorophenylacetic Acid

The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of a vast array of pharmaceuticals, natural products, and polymers.[1] Its remarkable stability and capacity for hydrogen bonding are pivotal to molecular recognition and biological activity. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1][2]

This document provides a detailed guide to the amide coupling of 3-chloro-4-fluorophenylacetic acid, a key intermediate in organic synthesis, particularly within the pharmaceutical sector.[3][4] The presence of electron-withdrawing chloro and fluoro substituents on the phenyl ring influences the reactivity of the carboxylic acid, making the choice of coupling strategy crucial for achieving high yields and purity. This application note will explore various robust protocols, delve into the mechanistic underpinnings of the chosen reagents, and provide practical guidance for reaction setup, monitoring, and product purification.

Understanding the Substrate: 3-Chloro-4-fluorophenylacetic Acid

3-Chloro-4-fluorophenylacetic acid is a white crystalline solid with a melting point of approximately 55-58°C.[3][4][5] Its structure presents a phenylacetic acid core decorated with a chlorine and a fluorine atom, which impart unique electronic properties that must be considered during reaction design.[3] These electron-withdrawing groups can increase the acidity of the carboxylic acid proton, potentially facilitating its activation.

Core Principles of Amide Coupling: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" species.[7] This is the fundamental principle behind the use of coupling reagents. This guide will focus on two of the most reliable and widely used classes of coupling reagents: carbodiimides (specifically EDC) and uronium/aminium salts (specifically HATU).

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a classic and cost-effective method for amide bond formation. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDCI) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct.[7][8] The addition of 1-hydroxybenzotriazole (HOBt) mitigates these issues by trapping the O-acylisourea to form an HOBt-ester, which is less prone to racemization and efficiently acylates the amine.[7][9][10]

Reaction Mechanism: EDC/HOBt Coupling

The mechanism involves the initial activation of the carboxylic acid by EDC, followed by the formation of the HOBt-ester and subsequent nucleophilic attack by the amine.

Caption: EDC/HOBt amide coupling workflow.

Detailed Experimental Protocol: EDC/HOBt

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-4-fluorophenylacetic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), 10 volumes).

-

Addition of Amine and HOBt: To the stirred solution, add the desired amine (1.0-1.2 eq.) and HOBt (1.0-1.2 eq.). If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2-1.5 eq.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

EDC Addition: Add EDC (1.2 eq.) portion-wise to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or DCM).

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by silica gel column chromatography.[9]

Quantitative Data Summary: EDC/HOBt Protocol

| Reagent | Stoichiometry (eq.) | Purpose |

| 3-Chloro-4-fluorophenylacetic Acid | 1.0 | Carboxylic acid substrate |

| Amine | 1.0 - 1.2 | Nucleophile |

| EDC | 1.2 | Coupling reagent |

| HOBt | 1.0 - 1.2 | Additive to reduce side reactions |

| DIPEA/TEA (if needed) | 1.2 - 1.5 | Base to neutralize amine salt |

| Anhydrous Solvent (DCM/DMF) | 10 volumes | Reaction medium |

Protocol 2: HATU Mediated Amide Coupling

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, a more potent coupling reagent is often required.[2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt-based coupling reagent that is highly effective and often provides faster reaction times and higher yields than carbodiimide-based methods.[11][12] HATU is derived from HOAt (1-hydroxy-7-azabenzotriazole), which is a more reactive analogue of HOBt.[7]

Reaction Mechanism: HATU Coupling

The mechanism of HATU involves the formation of a highly reactive OAt-ester intermediate.[13] A base, typically DIPEA, is required to deprotonate the carboxylic acid, which then attacks the HATU reagent.[14]

Caption: HATU-mediated amide coupling workflow.

Detailed Experimental Protocol: HATU

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-chloro-4-fluorophenylacetic acid (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or DCM (10 volumes).

-

Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq.) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).

-

HATU Addition: Add HATU (1.1-1.5 eq.) to the mixture. The reaction is often accompanied by a color change.

-

Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water, 1M HCl (if the product is stable to acid), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography.

Quantitative Data Summary: HATU Protocol

| Reagent | Stoichiometry (eq.) | Purpose |

| 3-Chloro-4-fluorophenylacetic Acid | 1.0 | Carboxylic acid substrate |

| Amine | 1.0 - 1.2 | Nucleophile |

| HATU | 1.1 - 1.5 | Coupling reagent |

| DIPEA | 2.0 - 3.0 | Base to deprotonate carboxylic acid |

| Anhydrous Solvent (DMF/DCM) | 10 volumes | Reaction medium |

Self-Validating Systems: Monitoring and Troubleshooting

Reaction Monitoring: Consistent monitoring by TLC or LC-MS is crucial. On a TLC plate, the disappearance of the limiting reagent (often the carboxylic acid) and the appearance of a new, typically less polar, product spot indicates reaction progression.

Common Issues and Solutions:

-

Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40-50 °C) can sometimes drive it to completion, especially for less reactive amines.[15] Alternatively, adding a further portion of the coupling reagent and base may be beneficial.

-

Side Product Formation: In EDC couplings, the formation of N-acylurea is a common side reaction.[8] Ensuring an adequate amount of HOBt and maintaining a low reaction temperature can minimize this. With HATU, excess reagent can sometimes react with the amine; therefore, using the recommended stoichiometry is important.[12]

-

Difficult Purification: The water-soluble nature of the urea byproduct from EDC simplifies purification compared to DCC, where the dicyclohexylurea is often difficult to remove.[9] If the product is basic, an acidic workup should be avoided.

Conclusion: A Strategic Approach to Amide Synthesis

The successful amide coupling of 3-chloro-4-fluorophenylacetic acid hinges on the judicious selection of coupling reagents and reaction conditions tailored to the specific amine substrate. The EDC/HOBt protocol offers a reliable and economical option for a wide range of amines. For more challenging substrates where steric hindrance or electronic deactivation is a factor, the superior reactivity of HATU often justifies its higher cost, providing rapid and clean conversions. By understanding the underlying mechanisms and adhering to meticulous experimental technique, researchers can confidently and efficiently synthesize the desired amide products, advancing their research and drug development programs.

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

-

Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

- Preparation method of 3-chloro-4-fluoroaniline.

-

The Crucial Role of 3-Chloro-4-fluorophenylacetic Acid in Organic Synthesis. Techemdry. [Link]

-

Coupling Reagents in Amide Synthesis. Scribd. [Link]

-

A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. American Chemical Society. [Link]

-

HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

-

3-Chloro-4-fluorophenylacetic Acid: A Key Intermediate in Organic Synthesis and its Applications. Medium. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Europe PMC. [Link]

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]

-

Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. [Link]

-

Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health. [Link]

-

SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]

-

Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-CHLORO-4-FLUOROPHENYLACETIC ACID | 705-79-3 [chemicalbook.com]

- 6. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 12. peptide.com [peptide.com]

- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. scribd.com [scribd.com]

Step-by-step synthesis of 3-Chloro-4-fluorophenylacetic acid from precursors

This Application Note is designed for professional research chemists and process development scientists. It details the synthesis of 3-Chloro-4-fluorophenylacetic acid (CAS 705-79-3) , a critical intermediate in the development of pharmaceutical agents, including CRTH2 antagonists and specific enzyme inhibitors.

Safety & Compliance Directive

CRITICAL HAZARD ALERT: This protocol involves the use of Sodium Cyanide (NaCN) and the potential generation of Hydrogen Cyanide (HCN) gas.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm.

-

PPE: Double nitrile gloves, chemical splash goggles, face shield, and a lab coat are mandatory.

-

Emergency Protocols: An HCN detector should be active. Amyl nitrite or a hydroxycobalamin antidote kit must be immediately accessible.

-

Waste Disposal: All cyanide-containing waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal, strictly adhering to local hazardous waste regulations.

Synthetic Strategy & Pathway

The most robust and scalable route to 3-Chloro-4-fluorophenylacetic acid utilizes a Phase-Transfer Catalyzed (PTC) Cyanation of the corresponding benzyl bromide, followed by Acid-Mediated Hydrolysis . This method avoids the harsh conditions of traditional anhydrous cyanide refluxes and offers higher yields with easier purification.

Reaction Scheme Visualization

Figure 1: Two-step synthetic pathway via nitrile intermediate using phase transfer catalysis.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-fluorophenylacetonitrile

Principle: Nucleophilic substitution (

| Parameter | Specification |

| Limiting Reagent | 3-Chloro-4-fluorobenzyl bromide |

| Nucleophile | Sodium Cyanide (1.2 - 1.5 equiv) |

| Catalyst | Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (5 mol%) |

| Solvent System | Dichloromethane (DCM) / Water (1:1 biphasic mixture) |

| Temperature | Ambient (20–25 °C) |

| Time | 4–6 Hours |

Procedure:

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Chloro-4-fluorobenzyl bromide (1.0 equiv) in Dichloromethane (DCM) (approx. 5 mL per gram of precursor).

-

Aqueous Phase: In a separate beaker, dissolve Sodium Cyanide (1.5 equiv) in distilled water (equal volume to DCM). Caution: Dissolve NaCN in a basic solution (e.g., 0.1 M NaOH) to prevent HCN evolution if the water is slightly acidic.

-

Initiation: Add the aqueous cyanide solution to the organic phase. Add the Phase Transfer Catalyst (TBAB, 5 mol%).

-

Reaction: Stir the biphasic mixture vigorously. High shear is critical to maximize the interfacial surface area. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC. The starting bromide should be consumed within 4–6 hours.

-

Workup:

-

Wash the organic layer with water (

) and brine ( -

Safety Step: Treat all aqueous washes with bleach (10% NaOCl) immediately to destroy residual cyanide.

-

Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure to yield the crude nitrile as a pale yellow oil. -

Note: The crude material is typically sufficiently pure (>95%) for the next step.

Step 2: Hydrolysis to 3-Chloro-4-fluorophenylacetic acid

Principle: Conversion of the nitrile group (

| Parameter | Specification |

| Precursor | Crude Nitrile from Step 1 |

| Acid Medium | Sulfuric Acid ( |

| Ratio | 1:1 v/v |

| Temperature | Reflux (approx. 100–110 °C) |

| Time | 4–8 Hours |

Procedure:

-

Setup: Place the crude 3-Chloro-4-fluorophenylacetonitrile in a round-bottom flask.

-

Acid Addition: Add a mixture of Glacial Acetic Acid and 60% Sulfuric Acid (10 mL total acid volume per gram of nitrile). The acetic acid acts as a co-solvent to ensure solubility of the organic nitrile.

-

Hydrolysis: Heat the mixture to reflux. Monitor the disappearance of the nitrile peak (approx. 2250

on IR) and the appearance of the carbonyl peak. -

Quench & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice/water (approx. 5x reaction volume). The product typically precipitates as a solid.

-

Stir for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Filter the solid precipitate.

-

Dissolve the solid in 1M NaOH (converts acid to sodium salt), filter off any insoluble impurities, and then re-acidify the filtrate with conc. HCl to pH 1–2 to reprecipitate the pure acid.

-

Recrystallize from Toluene/Heptane or Ethanol/Water if necessary to achieve pharmaceutical grade purity (>99%).

-

Analytical Validation

To ensure trust in the synthesized material, the following analytical signatures must be verified:

| Technique | Expected Signal / Characteristic |

| Appearance | White to off-white crystalline solid. |

| Melting Point | 104–106 °C (Lit. value varies slightly by polymorph). |

| IR Spectroscopy | C=O stretch: ~1700–1720 |

| 1H NMR (DMSO-d6) | |

| Mass Spectrometry | [M-H]- peak at m/z ~187 (Negative mode ESI). |

References

-

Preparation of Fluorophenylacetic Acids via Nitrile Hydrolysis. Source:World Intellectual Property Organization (WO). Patent WO2010071575.[1] Context: Describes the general phase transfer catalyzed cyanation and subsequent hydrolysis for fluorinated benzyl derivatives.

-

Synthesis of Phenylacetic Acid Derivatives. Source:Organic Syntheses, Coll.[4] Vol. 1, p.107 (1941); Vol. 2, p.59 (1922). Context: Foundational methodology for the conversion of benzyl halides to phenylacetic acids via nitriles (Benzyl Cyanide method).

-

Safety Data Sheet (SDS): Sodium Cyanide. Source:PubChem Laboratory Chemical Safety Summary (LCSS). Context: Mandatory safety data regarding handling, toxicity, and disposal of cyanide salts.

Sources

Application Note: High-Purity Recovery of 3-Chloro-4-fluorophenylacetic Acid via Optimized Recrystallization

Abstract

This application note provides a detailed protocol for the purification of 3-Chloro-4-fluorophenylacetic acid (CAS No. 705-79-3), a key intermediate in pharmaceutical synthesis, through recrystallization. The procedure is designed to effectively remove process-related impurities, thereby yielding a final product of high purity suitable for downstream applications in drug discovery and development. The rationale behind solvent selection, procedural steps, and troubleshooting is discussed in detail to ensure reproducibility and optimal results.

Introduction: The Critical Need for Purity

3-Chloro-4-fluorophenylacetic acid is a vital building block in the synthesis of a variety of pharmacologically active molecules.[1] Its structural integrity and purity are paramount, as even trace impurities can lead to unwanted side reactions, decreased yields, and the formation of potentially toxic byproducts in subsequent synthetic steps. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a chosen solvent system.[2] This application note outlines a robust and validated protocol for the recrystallization of 3-Chloro-4-fluorophenylacetic acid, ensuring a high-purity final product.

Physicochemical Properties of 3-Chloro-4-fluorophenylacetic Acid

A thorough understanding of the physicochemical properties of the target compound is fundamental to developing an effective purification strategy.

| Property | Value | Source(s) |

| CAS Number | 705-79-3 | [1][3] |

| Molecular Formula | C₈H₆ClFO₂ | [4] |

| Molecular Weight | 188.58 g/mol | [4] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 55-58 °C | [1][4] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [3] |

Understanding the Synthesis and Potential Impurities

The choice of recrystallization solvent is heavily influenced by the likely impurities present in the crude material. Common synthetic routes to substituted phenylacetic acids include the hydrolysis of the corresponding benzyl cyanide or the carbonation of a Grignard reagent derived from the benzyl halide.[5][6]

A plausible synthetic pathway to 3-Chloro-4-fluorophenylacetic acid involves the following steps:

-

Chlorination of 4-fluorotoluene: To produce 3-chloro-4-fluorotoluene.

-

Halogenation of the methyl group: To form 3-chloro-4-fluorobenzyl chloride.

-

Cyanation: Reaction with a cyanide salt to yield 3-chloro-4-fluorobenzyl cyanide.

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile to the carboxylic acid.

Based on this, potential impurities may include:

-

Unreacted starting materials (e.g., 3-chloro-4-fluorobenzyl cyanide).

-

Side-products from the hydrolysis step (e.g., the corresponding amide).

-

Reagents from previous steps.

-

Isomeric impurities.

The Recrystallization Workflow: A Visual Guide

The following diagram illustrates the key stages of the recrystallization process.

Caption: A flowchart of the recrystallization process.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 10 grams of crude 3-Chloro-4-fluorophenylacetic acid. Adjust quantities proportionally for different batch sizes.

Materials and Equipment

-

Crude 3-Chloro-4-fluorophenylacetic acid

-

Toluene (ACS grade or higher)

-

Heptane (ACS grade or higher)

-

Activated carbon (optional, for colored impurities)

-

Erlenmeyer flasks (250 mL and 125 mL)

-

Hot plate with magnetic stirring

-

Magnetic stir bar

-

Short-stemmed glass funnel

-

Fluted filter paper

-

Büchner funnel and filter flask

-

Vacuum source

-

Ice bath

-

Spatula

-

Watch glass

-

Drying oven or vacuum desiccator

Solvent System Selection Rationale

An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[2] Based on the principle of "like dissolves like," a moderately polar aromatic solvent like toluene is a good candidate for dissolving the aromatic carboxylic acid. A non-polar solvent like heptane is expected to have low solubility for the polar carboxylic acid and can be used as an anti-solvent or for washing the crystals. A toluene/heptane solvent system offers a good polarity differential for effective purification.

Step-by-Step Procedure

-

Dissolution:

-

Place 10 g of crude 3-Chloro-4-fluorophenylacetic acid into a 250 mL Erlenmeyer flask with a magnetic stir bar.

-

Add approximately 50 mL of toluene.

-

Gently heat the mixture on a hot plate with stirring.

-